A Technical Guide to the Chemical Properties of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline
A Technical Guide to the Chemical Properties of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline
Abstract: This document provides an in-depth technical overview of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial building block for synthesizing more complex molecules, particularly those targeting neurological disorders. This guide details its core chemical properties, provides representative experimental protocols for its synthesis and analysis, explores its biological significance, and outlines essential safety and handling procedures. The information is tailored for researchers, scientists, and professionals in the field of drug discovery and development.
Core Chemical Properties
7-Fluoro-1,2,3,4-tetrahydroisoquinoline is typically available and handled as its hydrochloride salt to improve solubility and stability.[1] Its key physicochemical properties are summarized below.
| Property | Value | Source(s) |
| Chemical Name | 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride | [1][2][3] |
| CAS Number | 799274-06-9 | [2][3][4] |
| Molecular Formula | C₉H₁₀FN · HCl (or C₉H₁₁ClFN) | [1][2][3] |
| Molecular Weight | 187.64 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 175-183 °C | [1][2] |
| Purity | ≥96% (HPLC) | [1] |
| SMILES String | Cl.Fc1ccc2CCNCc2c1 | [2] |
| InChI Key | LOJNQXIJLCPQDR-UHFFFAOYSA-N | [2] |
Synthesis and Characterization
The synthesis of the 1,2,3,4-tetrahydroisoquinoline (THIQ) core is most commonly achieved through the Pictet-Spengler reaction.[5] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[1][5]
Experimental Protocol: Synthesis via Pictet-Spengler Reaction
This protocol is a representative method for the synthesis of fluorinated THIQ derivatives, adapted from established procedures for related isomers.[6]
Objective: To synthesize 7-Fluoro-1,2,3,4-tetrahydroisoquinoline from 2-(3-Fluorophenyl)ethylamine.
Reagents and Equipment:
-
2-(3-Fluorophenyl)ethylamine
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Paraformaldehyde
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Concentrated Hydrochloric Acid (HCl)
-
Sodium borohydride (NaBH₄)
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Methanol (MeOH)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
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Ice bath
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Iminium Ion Formation and Cyclization:
-
In a round-bottom flask, dissolve 2-(3-Fluorophenyl)ethylamine in a suitable solvent like toluene.
-
Add an equimolar amount of paraformaldehyde.
-
Add concentrated HCl dropwise while stirring.
-
Heat the mixture to reflux for several hours to facilitate the intramolecular electrophilic aromatic substitution, forming the dihydroisoquinoline intermediate.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Reduction to Tetrahydroisoquinoline:
-
Work-up and Isolation:
-
Quench the reaction by carefully adding water.
-
Neutralize the mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product, 7-Fluoro-1,2,3,4-tetrahydroisoquinoline.
-
Experimental Protocol: Analytical Characterization (¹H NMR)
Objective: To confirm the structure of the synthesized compound using Nuclear Magnetic Resonance (NMR) spectroscopy.
Equipment and Materials:
-
400 MHz NMR Spectrometer
-
NMR tubes
-
Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Synthesized 7-Fluoro-1,2,3,4-tetrahydroisoquinoline sample
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Instrument Setup: Tune and shim the NMR spectrometer to the ¹H frequency.
-
Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. Expected signals would include aromatic protons (with splitting patterns influenced by the fluorine atom), and aliphatic protons for the CH₂ groups at positions 1, 3, and 4, and the NH proton of the heterocyclic ring.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and reference the spectrum to the TMS signal at 0.00 ppm.
Biological Activity and Applications in Drug Development
7-Fluoro-1,2,3,4-tetrahydroisoquinoline is primarily utilized as a versatile scaffold and key intermediate in pharmaceutical development.[1] The incorporation of a fluorine atom can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity.
Key Application Areas:
-
Neuroscience Research: The THIQ scaffold is a core component of molecules designed to interact with neurotransmitter systems.[1] Derivatives are investigated for their potential to treat neurological and mental health conditions.[1] Some THIQ analogs act as monoamine reuptake inhibitors or show neuroprotective properties.[7][8][9]
-
Pharmaceutical Development: It serves as a precursor in the synthesis of novel therapeutic agents.[1] Research has explored its use in creating compounds with potential anti-inflammatory and analgesic properties.[1]
-
Enzyme Inhibition: Certain substituted THIQs are known to be inhibitors of enzymes like phenylethanolamine N-methyltransferase (PNMT), which is involved in the adrenaline biosynthesis pathway.[10]
Visualizations: Pathways and Workflows
Synthesis and Research Workflow
The following diagram illustrates a typical workflow from the synthesis of 7-F-THIQ to its application in preclinical research.
Logical Relationships in Neuropharmacology
This diagram shows the logical progression from the 7-F-THIQ chemical scaffold to its potential therapeutic targets based on the known activities of the broader THIQ class.
Safety and Handling
7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is considered hazardous and requires careful handling in a laboratory setting.[4]
-
Hazard Statements:
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[11]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
Use only outdoors or in a well-ventilated area, preferably under a chemical fume hood.[4]
-
-
Storage:
Conclusion
7-Fluoro-1,2,3,4-tetrahydroisoquinoline is a compound with significant potential in medicinal chemistry. Its defined chemical properties, established synthetic routes, and the versatile nature of the THIQ scaffold make it a valuable starting point for the development of novel therapeutics, particularly for neurological disorders. The strategic placement of the fluorine atom provides a tool for fine-tuning the biological activity and metabolic profile of its derivatives. Adherence to strict safety protocols is mandatory when handling this compound. Further research into specific derivatives of 7-F-THIQ is likely to yield promising candidates for future drug development pipelines.
References
- 1. organicreactions.org [organicreactions.org]
- 2. The Pictet-Spengler Reaction [ebrary.net]
- 3. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines [mdpi.com]
- 7. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
